5-Ethoxy-3-methylpyridin-2-amine
Description
5-Ethoxy-6-methylpyridin-2-amine (CAS 73101-79-8) is a pyridine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol. Its structure features an ethoxy group (-OCH₂CH₃) at position 5, a methyl group (-CH₃) at position 6, and an amine (-NH₂) at position 2 of the pyridine ring . Its PubChem CID is 12875017, and it is supplied by manufacturers like American Elements in variable quantities for laboratory use .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-ethoxy-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-3-11-7-4-6(2)8(9)10-5-7/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
HNLMTSAJSNLJBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C(=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-3-methylpyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: The 5-bromo-2-methylpyridin-3-amine undergoes a Suzuki cross-coupling reaction with ethylboronic acid in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, with a base such as potassium carbonate to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Ethoxy-3-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Substituent Effects
- Ethoxy vs. Methoxy : The ethoxy group in 5-ethoxy-6-methylpyridin-2-amine is bulkier and more lipophilic than methoxy groups found in analogs like 6-methoxy-5-methylpyridin-3-amine (CAS 6635-91-2). This increases its membrane permeability, which is critical in drug design .
- Chlorine Substituents : 4-Chloro-5-methoxypyridin-3-amine contains a chloro group at position 4, which introduces electrophilic reactivity. This makes it a candidate for nucleophilic substitution reactions, unlike the ethoxy or methyl-substituted derivatives .
Functional Complexity
- The bipyridine structure of 5-(2-methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9) enables π-π stacking and metal coordination, suggesting applications in catalysis or supramolecular chemistry. Its molecular weight (201.23 g/mol) is significantly higher than monocyclic analogs .
Physicochemical Properties
- The HCl salt form of 5-methoxy-4-methylpyridin-3-amine•HCl enhances solubility in polar solvents, a feature absent in neutral analogs like 5-ethoxy-6-methylpyridin-2-amine .
Research and Application Insights
- 5-Ethoxy-6-methylpyridin-2-amine: Limited application data exist, but its ethoxy group may position it as a precursor in agrochemical or pharmaceutical synthesis where lipophilicity is desired .
- Bipyridine Derivatives : Compounds like 5-(2-methoxypyridin-3-yl)pyridin-2-amine are explored in materials science due to their rigid, planar structures .
- Chlorinated Analogs : 4-Chloro-5-methoxypyridin-3-amine’s reactivity makes it suitable for cross-coupling reactions in medicinal chemistry .
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